molecular formula C11H9FN2O B13543159 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde

1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13543159
M. Wt: 204.20 g/mol
InChI Key: OUTWUBRHLVBDCA-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, as well as an aldehyde group on the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorine and methyl groups: This step involves the selective fluorination and methylation of the phenyl ring, which can be accomplished using reagents such as fluorine gas or methyl iodide.

    Formylation of the pyrazole ring: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent like DMF and POCl₃.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or an organolithium compound.

    Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(5-fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:

    1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-3-carbaldehyde: Differing in the position of the aldehyde group on the pyrazole ring.

    1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-carboxylic acid: Where the aldehyde group is replaced by a carboxylic acid group.

    1-(5-Fluoro-2-methylphenyl)-1H-pyrazole-5-methanol: Where the aldehyde group is reduced to a primary alcohol.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-8-2-3-9(12)6-11(8)14-10(7-15)4-5-13-14/h2-7H,1H3

InChI Key

OUTWUBRHLVBDCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N2C(=CC=N2)C=O

Origin of Product

United States

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